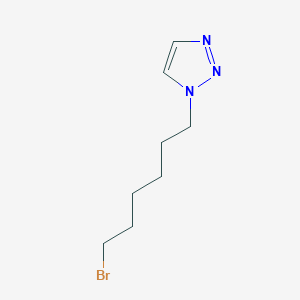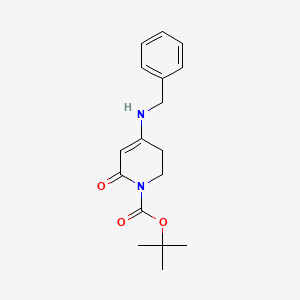
1-(6-Bromohexyl)-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromohexyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromohexyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromohexyl)-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The general steps are as follows:
Preparation of 6-bromohexyl azide: This is achieved by reacting 6-bromohexanol with sodium azide in the presence of a suitable solvent like dimethylformamide.
Cycloaddition Reaction: The 6-bromohexyl azide is then reacted with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromohexyl)-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupled Products: More complex triazole-containing molecules.
Aplicaciones Científicas De Investigación
1-(6-Bromohexyl)-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, linking biomolecules for various applications.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromohexyl)-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(6-Chlorohexyl)-1,2,3-triazole
- 1-(6-Iodohexyl)-1,2,3-triazole
- 1-(6-Azidohexyl)-1,2,3-triazole
Comparison: 1-(6-Bromohexyl)-1,2,3-triazole is unique due to the presence of the bromine atom, which can be a versatile leaving group in substitution reactions. This makes it particularly useful in synthetic chemistry for creating a wide range of derivatives. Compared to its chloro and iodo counterparts, the bromo compound offers a balance between reactivity and stability.
Propiedades
Fórmula molecular |
C8H14BrN3 |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
1-(6-bromohexyl)triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-7-12-8-6-10-11-12/h6,8H,1-5,7H2 |
Clave InChI |
YUPHBXRGCSYVID-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)








![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)

